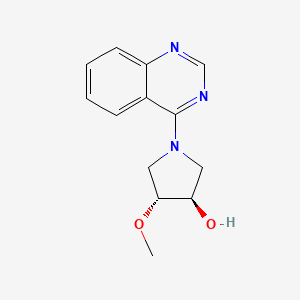![molecular formula C18H25N3O B7336817 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole involves its binding to the CB1 receptor. By acting as an antagonist, this compound blocks the activation of the receptor by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This, in turn, can lead to a range of physiological effects, depending on the specific biological system being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific system being studied. Some of the effects that have been observed include changes in pain sensation, appetite, and mood. This compound has also been shown to have potential applications in the treatment of addiction, as it can modulate the reward pathway in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole in lab experiments is its selectivity for the CB1 receptor. This allows for more precise manipulation of the endocannabinoid system and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole. One area of interest is in the study of the endocannabinoid system and its role in various physiological processes. This compound may also have potential applications in the treatment of addiction and other neurological disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of this compound.
Synthesemethoden
The synthesis of 1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole involves several steps. The starting materials for the synthesis are ethyl hydrazinecarboxylate, 2-(phenoxymethyl)pyrrolidine, and 2-bromoethyl trifluoromethanesulfonate. The reaction proceeds through a series of intermediate steps, including the formation of a pyrazole ring and the substitution of the bromine atom with an ethyl group. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole has been used in a variety of scientific research applications. One area of interest is in the study of the endocannabinoid system, which plays a role in a range of physiological processes, including pain sensation, appetite, and mood regulation. This compound has been shown to act as a selective antagonist of the CB1 receptor, which is one of the primary receptors of the endocannabinoid system.
Eigenschaften
IUPAC Name |
1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-21-14-16(13-19-21)10-12-20-11-6-7-17(20)15-22-18-8-4-3-5-9-18/h3-5,8-9,13-14,17H,2,6-7,10-12,15H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIHYFHFVSFEY-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCN2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)CCN2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole](/img/structure/B7336734.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)

![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
![5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
![(3S,4R)-4-[(7-methyl-1,3-benzothiazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336785.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)

![[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[(1R,2S)-2-phenylcyclohexyl]methanone](/img/structure/B7336797.png)
![3-ethoxy-N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-1,2-oxazole-5-carboxamide](/img/structure/B7336835.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7336842.png)
![(3S,4R)-1-[(2,2-difluorocyclohexyl)methylsulfonyl]-4-phenylpyrrolidine-3-carbonitrile](/img/structure/B7336853.png)
![(3aR,6aR)-5-[2-(3,4-difluorophenyl)ethyl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole](/img/structure/B7336858.png)
